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molecular formula C10H11NO3 B3022407 4-(N-Methylacetamido)benzoic acid CAS No. 26961-99-9

4-(N-Methylacetamido)benzoic acid

Cat. No. B3022407
M. Wt: 193.2 g/mol
InChI Key: WPHGIIWEXHFKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05446062

Procedure details

To a solution of N-methyl-4-aminobenzoic acid (2.0 g, 13.2 mmol) in anhydrous pyridine (13.2 mL) was added acetic anhydride (1.4 mL, 14.5 mmol). The reaction was stirred at ambient temperature until TLC indicatedcomplete reaction (~22 hours). The resultant solution was poured intoethyl acetate and the organic phase was washed (3×, 10% HCl; 1×, water; 1×, brine), dried (MgSO4), filtered and concentrated in vacuo to provide the amide as a colorless solid. Recrystallization (ethyl acetate/hexane) afforded 4-(N-acetyl-N-methylamino)benzoic acid (2.15 g, 84.0%). 1H NMR (300 MHz, CDCl3) d 8.18 (2H, br d, J=8.5 Hz), 7.33 (2H, br d, J=8.5 Hz), 3.33 (3H, s), 2.0 (3H, br s). MS m/e 194 (M+H)+, 211 (M+NH4)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:11]=[CH:10]C(C(O)=O)=[CH:5][CH:4]=1.C([O:15][C:16](=[O:18])[CH3:17])(=O)C.[C:19]([O-])(=[O:21])[CH3:20]>N1C=CC=CC=1>[C:19]([N:2]([C:3]1[CH:4]=[CH:5][C:17]([C:16]([OH:15])=[O:18])=[CH:10][CH:11]=1)[CH3:1])(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CNC1=CC=C(C(=O)O)C=C1
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
13.2 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature until TLC indicatedcomplete reaction (~22 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase was washed (3×, 10% HCl; 1×, water; 1×, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N(C)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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